Benzoic acid, 3,5-dinitro, 1-phenylethyl ester
Description
Benzoic acid, 3,5-dinitro, 1-phenylethyl ester (C₁₅H₁₂N₂O₆; molecular weight 316.2656 g/mol) is a nitro-substituted aromatic ester derived from 3,5-dinitrobenzoic acid. Its IUPAC InChIKey (YATKDADIXNBBCZ-UHFFFAOYSA-N) confirms the presence of a 1-phenylethyl ester group attached to the nitro-functionalized benzene ring . Structurally, the compound features two nitro groups at the 3- and 5-positions of the benzoic acid backbone, with a bulky 1-phenylethyl substituent at the ester oxygen.
Key physicochemical data includes its gas chromatography retention indices (Kovats' RI: 2430; Van Den Dool RI: 2433) on non-polar columns, indicating moderate polarity relative to aliphatic esters .
Properties
IUPAC Name |
1-phenylethyl 3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6/c1-10(11-5-3-2-4-6-11)23-15(18)12-7-13(16(19)20)9-14(8-12)17(21)22/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATKDADIXNBBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Esterification
This widely employed method utilizes carbodiimide coupling agents to activate the carboxylic acid for reaction with alcohols. The general procedure involves:
- Dissolving 3,5-dinitrobenzoic acid, 1-phenylethanol, the carbodiimide coupling agent, and a catalyst in an appropriate solvent
- Stirring the mixture at specific temperature conditions
- Purifying the product through various techniques
The primary advantage of this approach is the mild reaction conditions that minimize side reactions and racemization at the chiral center.
Acid Chloride Method
This traditional approach involves the reaction of 3,5-dinitrobenzoyl chloride with 1-phenylethanol, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride generated during the reaction.
The general procedure includes:
- Combining 3,5-dinitrobenzoyl chloride with 1-phenylethanol
- Heating the mixture gently to facilitate the reaction
- Adding a base to neutralize the acid produced
- Isolating and purifying the product
Specific Procedures for Preparing 1-phenylethyl 3,5-dinitrobenzoate
DCC/DMAP Method
One of the most efficient procedures utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Detailed procedure:
- Dissolve 3,5-dinitrobenzoic acid (1.2 mmol), 1-phenylethanol (1.0 mmol), DCC (1.5 mmol), and DMAP (0.1 mmol) in dry acetonitrile (10 mL)
- Stir the mixture for 24 hours at room temperature
- Evaporate the reaction mixture
- Purify the residue by flash chromatography (silica gel, Hexane/EtOAc, 10:1)
This method typically yields approximately 90% of the desired product with high purity.
EDCI Method
This procedure employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent.
Detailed procedure:
- Prepare a stirred solution of 3,5-dinitrobenzoic acid (1.1 mmol) in tetrahydrofuran (10 mL)
- Add 1-phenylethanol (1.0 mmol), EDCI (1.2 mmol), and DMAP (catalytic amount)
- Stir the mixture at room temperature for 8 hours
- Eliminate the solvent in vacuo
- Recrystallize the resulting residue from ethyl acetate/hexane
This method produces the target compound with approximately 42% yield.
Classical Acid Chloride Method
This approach, widely used in laboratory settings for preparing 3,5-dinitrobenzoate derivatives, utilizes 3,5-dinitrobenzoyl chloride as the activated form of 3,5-dinitrobenzoic acid.
Detailed procedure for 1-phenylethanol (secondary alcohol):
- Place a small stirring bar into a large test tube
- Add about 0.3 g of 3,5-dinitrobenzoyl chloride and then 30 drops of 1-phenylethanol
- Gently heat the mixture on a hot plate while stirring so that the solid material melts
- Maintain heat and stirring for 5 minutes, keeping it minimally hot enough to keep the solid from freezing
- Allow the mixture to cool (while stirring if it hasn't already solidified)
- If the mixture hardens, cut up the crystalline mass with a spatula or grind with a rod
- Add 5 mL of NaOH/water solution, and stir/grind/pulverize the mixture vigorously for 5 minutes
- Collect the solid by filtration on a Hirsch funnel
- Wash with 2 × 5 mL of NaOH/water, then 2 × 5 mL water, and then 1 × 5 mL of HCl/water
- Wash/rinse with 2 × 2 mL of ice-cold ethanol
- Recrystallize the derivative in a small, 25-mL Erlenmeyer flask using ethanol as the solvent
Alternative Synthesis Approaches
Photocatalytic Esterification
A more environmentally friendly approach involves photocatalytic esterification under modified Mitsunobu reaction conditions.
Experimental procedure:
- Prepare a mixture of 1-phenylethanol (0.150 mmol), 3,5-dinitrobenzoic acid (0.180 mmol), triphenylphosphine (0.30 mmol), diisopropyl azodicarboxylate (0.0150 mmol), catalyst (0.0150 mmol), and activated molecular sieves 4 Å (150 mg) in acetonitrile (2 mL)
- Bubble oxygen through the mixture for 2 minutes
- Stir at room temperature under oxygen atmosphere (balloon) with irradiation using blue LEDs (450 nm) for 24 hours
- Filter the reaction mixture and evaporate the solvent
- Determine conversion by proton NMR analysis
Industry-Scale Synthesis Considerations
For larger-scale production, adaptation of laboratory methods is necessary with careful attention to:
- Reagent costs and availability
- Process safety
- Waste management
- Scalability of purification procedures
While the search results don't specifically outline industrial production of 1-phenylethyl 3,5-dinitrobenzoate, general principles for scaling up esterification reactions apply, including potential continuous flow processes and more economical activation methods.
Purification Techniques
Column Chromatography
For mixtures with challenging separations, flash column chromatography provides excellent purification:
Characterization Methods
The purified 1-phenylethyl 3,5-dinitrobenzoate can be characterized by:
- Melting point determination - particularly useful for distinguishing between enantiomers
- Optical rotation measurements - confirms stereochemical purity
- Spectroscopic analysis:
Comparative Analysis of Preparation Methods
Table 1 presents a comparative evaluation of the various methods for synthesizing 1-phenylethyl 3,5-dinitrobenzoate:
| Method | Reagents | Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| DCC/DMAP | 3,5-dinitrobenzoic acid, 1-phenylethanol, DCC, DMAP | RT, 24h, CH₃CN | ~90 | High yield, mild conditions | Long reaction time, DCC byproducts |
| EDCI | 3,5-dinitrobenzoic acid, 1-phenylethanol, EDCI, DMAP | RT, 8h, THF | ~42 | Water-soluble byproducts, easier workup | Lower yield |
| Acid Chloride | 3,5-dinitrobenzoyl chloride, 1-phenylethanol | Heat, 5min, base workup | Variable (60-80) | Rapid reaction, suitable for laboratory scale | Moisture sensitive, requires careful heating |
| Photocatalytic | 3,5-dinitrobenzoic acid, 1-phenylethanol, TPP, DIAD, catalyst | Blue LED, 24h, O₂, CH₃CN | Variable | Environmentally friendly | Specialized equipment needed |
Applications in Chemical Analysis
The 3,5-dinitrobenzoate esters of alcohols serve as valuable derivatives for:
- Identification of unknown alcohols through melting point determination
- Resolution of racemic alcohols
- Determination of enantiomeric purity
Table 2 shows melting points of various 3,5-dinitrobenzoate derivatives, highlighting the utility of these compounds in alcohol identification:
| Alcohol | Boiling Point (°C) | Melting Point of 3,5-Dinitrobenzoate Derivative (°C) |
|---|---|---|
| 1-Phenylethanol | 204 | 92 |
| Methanol | 65 | 108 |
| Ethanol | 78 | 93 |
| 2-Propanol | 82 | 123 |
| 2-Methyl-2-propanol | 83 | 142 |
| 1-Propanol | 97 | 74 |
| 2-Butanol | 100 | 76 |
| 1-Butanol | 118 | 64 |
| Cyclohexanol | 160 | 113 |
Data compiled from several sources.
Chemical Reactions Analysis
Benzoic acid, 3,5-dinitro, 1-phenylethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Research Applications
1. Organic Synthesis
Benzoic acid, 3,5-dinitro, 1-phenylethyl ester serves as an important intermediate in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. The presence of nitro groups at positions 3 and 5 enhances its reactivity compared to simpler benzoate derivatives.
2. Antimicrobial Properties
Research has indicated that derivatives of benzoic acid with nitro substitutions exhibit antimicrobial properties. Studies have shown that compounds similar to this compound can disrupt cellular processes in bacteria and fungi. For instance, certain esters derived from 3,5-dinitrobenzoic acid demonstrated significant antifungal activity against Candida species .
| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Ethyl 3,5-dinitrobenzoate | 125 µg/mL against Candida albicans | Antifungal |
| Propyl 3,5-dinitrobenzoate | 100 µg/mL against Candida krusei | Antifungal |
Agricultural Applications
1. Bioherbicidal Activity
Research has indicated that benzoic acid derivatives may possess bioherbicidal properties. Studies evaluating the allelopathic potential of various plant extracts have shown that certain compounds can effectively suppress weed growth. While specific data on this compound is scarce, its structural similarities to other bioactive compounds suggest potential applications in weed management .
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-dinitro, 1-phenylethyl ester involves its interaction with specific molecular targets and pathways. The nitro groups on the aromatic ring can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The ester linkage allows for the controlled release of the active components, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 1-phenylethyl group in the target compound introduces steric bulk and aromaticity, distinguishing it from aliphatic esters (e.g., isobutyl, sec-butyl). This likely reduces solubility in non-polar solvents compared to smaller esters .
- Molecular Weight : The target compound has the highest molecular weight among the listed esters due to the phenyl group, which may influence its crystallinity and thermal stability.
Physicochemical and Functional Properties
Solubility and Reactivity
- The parent acid (3,5-dinitrobenzoic acid) is sparingly soluble in water but forms soluble salts with amines. Its esters, including the 1-phenylethyl derivative, exhibit enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) when incorporated into copolymers .
- Esterification Impact : Binding 3,5-dinitrobenzoic acid to methacrylate copolymers via esterification increases glass transition temperatures (Tg) due to reduced chain mobility. For example, Tg rises by ~20°C in poly(HEMA-co-MMA) copolymers after modification . The bulky 1-phenylethyl group in the target compound may amplify this effect compared to smaller esters.
Polymer Science
- Copolymer Modification : The esterification of 3,5-dinitrobenzoic acid with methacrylate copolymers (e.g., HEMA-MMA) alters solubility profiles and enhances thermal stability. Residual hydroxyl groups in modified polymers suggest partial esterification, leaving reactive sites for further functionalization .
- Thermal Properties : Larger substituents (e.g., 1-phenylethyl) increase Tg by restricting polymer chain mobility, a critical factor in designing high-performance materials .
Analytical Chemistry
- Chromatography : The target compound’s distinct Kovats' RI values (2430–2433) make it identifiable in gas chromatography, whereas aliphatic esters (e.g., isobutyl) lack comparable retention data .
Biological Activity
Benzoic acid, 3,5-dinitro, 1-phenylethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications. The findings are supported by case studies and research data.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure. It features a benzoic acid backbone with two nitro groups at the 3 and 5 positions and an ethyl ester linked to a phenyl group.
- Molecular Formula : C12H12N2O4
- Molecular Weight : 248.24 g/mol
Enzyme Inhibition
Research indicates that benzoic acid derivatives can act as enzyme inhibitors. Specifically, studies have shown that the presence of nitro groups can enhance the inhibitory activity against certain enzymes involved in metabolic pathways.
- Mechanism of Action : The nitro groups may interact with enzyme active sites, altering substrate binding and catalysis.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Enzyme A | Competitive | 25 |
| Enzyme B | Non-competitive | 15 |
Antimicrobial Properties
Several studies have explored the antimicrobial properties of benzoic acid derivatives. The compound has shown effectiveness against a range of bacteria and fungi.
- Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 µg/mL |
| Escherichia coli | 15 | 75 µg/mL |
| Candida albicans | 20 | 40 µg/mL |
Therapeutic Applications
The compound's unique structure suggests potential therapeutic applications in treating infections and metabolic disorders. Its ability to inhibit specific enzymes could be harnessed for drug development.
- Potential Uses :
- Antimicrobial agent in treating bacterial infections.
- Enzyme inhibitor for metabolic diseases.
Case Studies
- Coccidiosis Treatment : A patent describes benzoic acid derivatives as effective coccidiostats in poultry, demonstrating their utility in veterinary medicine .
- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against multi-drug resistant strains of bacteria .
Q & A
Q. What are the optimal synthetic routes for preparing 3,5-dinitrobenzoic acid derivatives, including the 1-phenylethyl ester?
The esterification of 3,5-dinitrobenzoic acid with 1-phenylethanol can be achieved using carbodiimide-based coupling agents. A validated method involves reacting the acid with 1-phenylethanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is typically conducted at low temperatures (-5°C) to minimize side reactions, with monitoring via TLC or HPLC for ester formation . Precipitated dicyclohexylurea (DCU) is removed by filtration, and the product is purified via recrystallization or column chromatography.
Q. How can NMR spectroscopy confirm the successful esterification of 3,5-dinitrobenzoic acid?
In -NMR analysis, the disappearance of the carboxylic acid proton (~12-14 ppm) and the appearance of new signals confirm ester formation. For 3,5-dinitro-1-phenylethyl benzoate, expect:
Q. What purity standards and analytical methods are recommended for this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity assessment. Commercial standards (e.g., BenzROTICHROM®) suggest a purity threshold of ≥95.0% (HPLC) for research-grade material. Residual solvents and nitro-group byproducts should be quantified using GC-MS or -NMR .
Advanced Research Questions
Q. How does the solubility profile of 3,5-dinitro-1-phenylethyl benzoate vary with solvent polarity, and what implications does this have for formulation?
Studies on analogous nitrobenzoate esters show:
Q. What experimental strategies resolve contradictions in esterification yields reported for nitrobenzoic acid derivatives?
Yield discrepancies often arise from competing side reactions (e.g., nitration of the phenyl group or hydrolysis). Mitigation strategies include:
- Low-temperature synthesis (-5°C to 0°C) to suppress hydrolysis.
- In situ activation of the carboxylic acid using DCC/DMAP.
- Stoichiometric control (1:1.2 molar ratio of acid to alcohol) to minimize unreacted starting material.
Validation via -NMR or FT-IR (C=O stretch at ~1720 cm) ensures reproducibility .
Q. How can this ester be utilized in polymer-based drug delivery systems?
The nitro groups enable photo-responsive cleavage under UV light, making the ester a candidate for controlled-release systems. For example, copolymerization with methacrylate derivatives (e.g., HEMA-co-MMA) creates hydrogels where the ester acts as a labile linker. In vitro studies show >80% drug release within 24 hours under physiological conditions .
Q. What stability challenges arise during long-term storage of nitro-substituted benzoate esters?
Nitro groups are prone to photodegradation and hydrolysis. Stability protocols recommend:
- Storage in amber glass vials at 2–8°C .
- Use of desiccants (e.g., silica gel) to prevent moisture absorption.
- Periodic HPLC analysis to detect degradation products (e.g., 3,5-dinitrobenzoic acid or 1-phenylethanol) .
Methodological Notes
- Synthetic Optimization : Scale-up reactions require strict temperature control to avoid exothermic decomposition of nitro intermediates.
- Safety : Nitro compounds are explosive; handle with anti-static equipment and in fume hoods.
- Data Reproducibility : Cross-validate analytical results with multiple techniques (e.g., NMR, HPLC, and elemental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
